molecular formula C15H10N2S B10842246 3-(2-Methylbenzo[d]thiazol-5-yl)benzonitrile

3-(2-Methylbenzo[d]thiazol-5-yl)benzonitrile

Cat. No.: B10842246
M. Wt: 250.32 g/mol
InChI Key: QCTQEXSACACMOJ-UHFFFAOYSA-N
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Description

3-(2-methylbenzo[d]thiazol-5-yl)benzonitrile is a chemical compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-methylbenzo[d]thiazol-5-yl)benzonitrile typically involves the reaction of 2-methylbenzo[d]thiazol-5-ol with 3-(bromomethyl)benzonitrile. The reaction is carried out in the presence of a suitable solvent such as N,N-dimethylformamide (DMF) and a base like potassium carbonate (K2CO3). The reaction mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reaction vessels, and ensuring proper purification techniques to obtain the compound in high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(2-methylbenzo[d]thiazol-5-yl)benzonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrile group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) in the presence of a catalyst.

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzothiazole derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-(2-methylbenzo[d]thiazol-5-yl)benzonitrile involves its interaction with specific molecular targets. For example, as a monoamine oxidase inhibitor, the compound binds to the active site of the enzyme, preventing the breakdown of neurotransmitters such as dopamine and serotonin. This leads to increased levels of these neurotransmitters in the brain, which can help alleviate symptoms of neurodegenerative and psychiatric disorders .

Comparison with Similar Compounds

Properties

Molecular Formula

C15H10N2S

Molecular Weight

250.32 g/mol

IUPAC Name

3-(2-methyl-1,3-benzothiazol-5-yl)benzonitrile

InChI

InChI=1S/C15H10N2S/c1-10-17-14-8-13(5-6-15(14)18-10)12-4-2-3-11(7-12)9-16/h2-8H,1H3

InChI Key

QCTQEXSACACMOJ-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(S1)C=CC(=C2)C3=CC=CC(=C3)C#N

Origin of Product

United States

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